

# 4-(Cyclopropylmethylthio)phenylboronic acid chemical structure

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## Compound of Interest

**Compound Name:** 4-(Cyclopropylmethylthio)phenylboronic acid

**Cat. No.:** B594844

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## Technical Guide: 4-(Cyclopropylmethylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-(Cyclopropylmethylthio)phenylboronic acid** is a synthetic organoboron compound featuring a phenylboronic acid moiety substituted with a cyclopropylmethylthio group. As a member of the boronic acid class of molecules, it serves as a crucial building block in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. The presence of the cyclopropylmethylthio substituent can influence the compound's steric and electronic properties, potentially imparting unique characteristics to the resulting coupled products. This guide provides a technical overview of its chemical structure, properties, a representative synthesis protocol, and its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.

### Chemical Structure and Properties

The chemical structure of **4-(Cyclopropylmethylthio)phenylboronic acid** consists of a central benzene ring functionalized with a boronic acid group  $[-B(OH)_2]$  and a cyclopropylmethylthio group  $[-S-CH_2-C_3H_5]$  at the para position.

Table 1: Physicochemical Properties of **4-(Cyclopropylmethylthio)phenylboronic Acid**

Property	Value	Reference
CAS Number	1217501-03-5	[1][2]
Molecular Formula	$C_{10}H_{13}BO_2S$	[1][2]
Molecular Weight	208.09 g/mol	[2]
Appearance	White to off-white solid (typical)	N/A
Purity	Typically >98%	[1]
Storage	Store in a cool, dry place away from light and moisture.	N/A

Note: Some properties like melting point and detailed spectroscopic data are not consistently reported in publicly available literature and may vary between suppliers.

## Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **4-(Cyclopropylmethylthio)phenylboronic acid** is not readily available, a representative procedure can be constructed based on established methodologies for the synthesis of aryl boronic acids, particularly those involving the borylation of an aryl halide intermediate.

## Representative Synthesis of 4-(Cyclopropylmethylthio)phenylboronic Acid

This protocol is a general representation and may require optimization. The synthesis involves two main stages: the preparation of the aryl thioether precursor and its subsequent conversion to the boronic acid.

### Part 1: Synthesis of 1-(Cyclopropylmethylthio)-4-bromobenzene (Intermediate)

- **Reaction Setup:** To a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate ( $K_2CO_3$ , 1.5 eq).
- **Addition of Alkylating Agent:** While stirring the mixture at room temperature, add (bromomethyl)cyclopropane (1.1 eq) dropwise.
- **Reaction Progression:** Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Isolation:** Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to yield 1-(cyclopropylmethylthio)-4-bromobenzene.

#### Part 2: Borylation to form **4-(Cyclopropylmethylthio)phenylboronic Acid**

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1-(cyclopropylmethylthio)-4-bromobenzene (1.0 eq) in a dry, anhydrous solvent such as tetrahydrofuran (THF).
- **Lithium-Halogen Exchange:** Cool the solution to  $-78\text{ }^{\circ}\text{C}$  in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below  $-70\text{ }^{\circ}\text{C}$ . Stir the mixture for 1 hour at this temperature.
- **Borylation:** To the resulting aryllithium species, add triisopropyl borate ( $B(O\text{-}i\text{Pr})_3$ , 1.2 eq) dropwise, again maintaining the temperature below  $-70\text{ }^{\circ}\text{C}$ .
- **Warming and Hydrolysis:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1M HCl) until the mixture is acidic (pH  $\sim$ 2).
- **Work-up and Isolation:** Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced

pressure.

- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with a non-polar solvent like hexanes to afford the final product, **4-(Cyclopropylmethylthio)phenylboronic acid**.

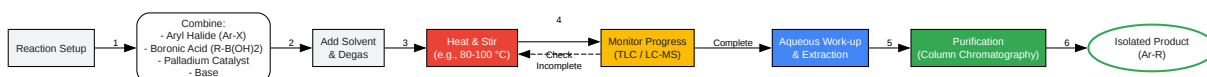
## General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical application of **4-(Cyclopropylmethylthio)phenylboronic acid**.

- Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), **4-(Cyclopropylmethylthio)phenylboronic acid** (1.2 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.02-0.05 eq), and a base such as potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2.0 eq).
- Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
- Reaction Conditions: De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
- Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product via flash column chromatography to isolate the desired biaryl product.

## Workflow Visualization

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application for **4-(Cyclopropylmethylthio)phenylboronic acid**.



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